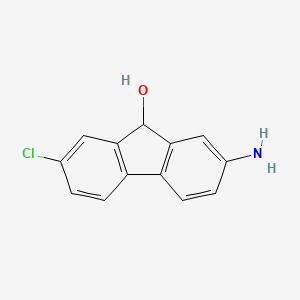

2-Amino-7-chloro-9h-fluoren-9-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7356-53-8 |

|---|---|

Molecular Formula |

C13H10ClNO |

Molecular Weight |

231.68 g/mol |

IUPAC Name |

2-amino-7-chloro-9H-fluoren-9-ol |

InChI |

InChI=1S/C13H10ClNO/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6,13,16H,15H2 |

InChI Key |

WCNBDOGHDLNLCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)C(C3=C2C=CC(=C3)Cl)O |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of 2 Amino 7 Chloro 9h Fluoren 9 Ol

Mechanistic Studies of C9 Reactivity in Fluorenols

The C9 position of the fluorene (B118485) ring is benzylic and thus exhibits unique reactivity. In 9-fluorenol derivatives, the hydroxyl group at this position is central to many of its characteristic reactions, which often proceed through cationic intermediates.

The solvolysis of 9-fluorenol derivatives is a well-studied process that highlights the stability of the 9-fluorenyl cation. Under acidic conditions, the C9-hydroxyl group can be protonated, forming a good leaving group (water). The subsequent departure of water generates a secondary carbocation at the C9 position.

This 9-fluorenyl cation is significantly stabilized by the delocalization of the positive charge throughout the two adjacent benzene (B151609) rings of the fluorene system. This delocalization is a key feature of the fluorene structure. wikipedia.org Kinetic studies on related systems, such as 9-fluorenyl chloroformate, support reaction mechanisms that proceed through such carbocation intermediates. koreascience.kr The rate of solvolysis is influenced by both the solvent's ionizing power (YCl) and its nucleophilicity (N). koreascience.krnih.gov For instance, the study of related sulfonyl chlorides shows that reaction rates can be correlated using the extended Grunwald-Winstein equation, which accounts for both solvent properties. koreascience.krbeilstein-journals.org The stability of the carbocation means that alkyl halides at this position are highly reactive towards SN1 reactions. ncert.nic.in Laser flash photolysis studies of 9-fluorenol have also been used to directly observe and study the reactivity of the 9-fluorenyl cation. acs.org

The general mechanism for the formation of the 9-fluorenyl cation from 2-Amino-7-chloro-9H-fluoren-9-ol in an acidic medium is as follows:

Protonation of the C9-hydroxyl group by an acid catalyst.

Elimination of a water molecule to form the 2-amino-7-chloro-9-fluorenyl cation.

The resulting carbocation can then be attacked by a nucleophile present in the reaction medium.

The formation of the 9-fluorenyl cation intermediate opens the door to various acid-catalyzed transformations. While the fluorenyl cation is relatively stable, it can, under specific conditions, undergo rearrangements, although these are less common than in more flexible carbocation systems. More frequently, it participates in intermolecular reactions. For example, acid-catalyzed solvolysis of 9-diazofluorene (B1199885) also proceeds via a cationic intermediate, demonstrating the propensity of the C9 position to support a positive charge. rsc.org

In the presence of strong acids, fluorenol derivatives can undergo dimerization or polymerization reactions, where the carbocation generated from one molecule acts as an electrophile and attacks the electron-rich aromatic ring of another fluorenol molecule. Furthermore, intramolecular Friedel-Crafts-type reactions can occur if a suitable nucleophilic side chain is present elsewhere in the molecule. researchgate.net

Reactivity of the Amino Group

The amino group at the C2 position is a versatile functional handle, behaving as a typical aromatic amine. It is a nucleophilic center and an activating group that influences the reactivity of the aromatic ring to which it is attached.

The lone pair of electrons on the nitrogen atom of the 2-amino group makes it nucleophilic. It can readily participate in reactions with a variety of electrophiles. wordpress.com Common reactions include:

Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides. This is a common method for protecting the amino group.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, though polyalkylation can be an issue. jeeadv.ac.in

Condensation Reactions: Reaction with aldehydes and ketones to form imines (Schiff bases).

These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures from the fluorene core. wordpress.com

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Amide (2-Acetamido-) |

| Alkylation | Methyl Iodide (CH₃I) | Secondary Amine (2-Methylamino-) |

| Condensation | Benzaldehyde (C₆H₅CHO) | Imine (Schiff Base) |

As a primary aromatic amine, the 2-amino group can undergo transformations that are characteristic of this functional class, most notably diazotization.

When treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures, the 2-amino group is converted into a diazonium salt (2-diazo-7-chloro-9H-fluoren-9-ol). This diazonium intermediate is highly valuable in synthesis because the diazonium group (-N₂⁺) is an excellent leaving group and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. ncert.nic.injeeadv.ac.in

Examples of transformations via the diazonium salt include:

Replacement by halogens (-Cl, -Br, -I)

Replacement by the cyano group (-CN)

Replacement by the hydroxyl group (-OH)

This allows for extensive functionalization at the C2 position of the fluorene ring system.

Reactivity of the Chloro Substituent

The chloro substituent at the C7 position is generally the least reactive functional group on the this compound molecule under standard conditions. Aryl chlorides are known for their relative inertness towards nucleophilic substitution.

Nucleophilic aromatic substitution (SNAr) on the C7-Cl bond is difficult. Such reactions typically require either harsh reaction conditions or activation by strong electron-withdrawing groups positioned ortho or para to the halogen. In this molecule, the amino group at C2 is an electron-donating group, which deactivates the ring towards nucleophilic attack, making the C7-Cl bond even less reactive to SNAr.

However, the chloro group can be replaced using modern transition-metal-catalyzed cross-coupling reactions. For example, reactions like the Suzuki, Heck, or Buchwald-Hartwig amination could be employed to form new carbon-carbon or carbon-nitrogen bonds at the C7 position. In these reactions, the reactivity of aryl halides often follows the trend I > Br > Cl, meaning that reactions involving the chloro-substituent can require more specialized catalysts or more forcing conditions compared to bromo or iodo analogs. researchgate.net

In terms of electrophilic aromatic substitution (EAS), the chloro group is a deactivating substituent due to its electron-withdrawing inductive effect (-I), but it directs incoming electrophiles to the ortho and para positions. stackexchange.com However, in this compound, the directing effect will be overwhelmingly controlled by the powerful activating and ortho, para-directing amino group at the C2 position.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (NAS) is a class of reaction where a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, NAS reactions require the aromatic ring to be electron-poor, a condition typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

The mechanism generally proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Elimination: The leaving group departs, restoring the aromaticity of the ring and resulting in the substituted product.

In the case of this compound, the chlorine atom at the C7 position is the potential leaving group. However, the feasibility of a direct NAS reaction is significantly hindered by the electronic nature of the substituents. The amino group at the C2 position is a powerful electron-donating group. Through resonance, this group increases the electron density of the fluorene ring system, thereby deactivating it towards attack by a nucleophile. Although the amino group is para to the chloro substituent, its electron-donating effect is counterproductive for the stabilization of the negative charge in the Meisenheimer intermediate that would form during a typical NAS reaction.

Therefore, direct nucleophilic aromatic substitution at the C7 position of this compound is expected to be challenging under standard NAS conditions. For such a transformation to occur, harsh reaction conditions or alternative pathways, such as those involving the generation of an aryne intermediate or transition-metal catalysis, would likely be necessary.

Table 1: Influence of Substituents on Nucleophilic Aromatic Substitution (NAS) Reactivity of the Fluorene Core

| Substituent | Position | Electronic Effect | Impact on NAS at C7 |

| -Cl | C7 | Inductive: Withdrawing | Acts as the leaving group. |

| -NH₂ | C2 | Resonance: Donating | Deactivates the ring towards nucleophilic attack. |

| -OH | C9 | Inductive: Withdrawing | Minor deactivating effect on the ring system. |

Cross-Coupling Reaction Susceptibility

The C7-Cl bond in this compound makes the compound a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The aryl chloride bond, while less reactive than corresponding bromides or iodides, can be effectively activated using modern catalyst systems.

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent (a boronic acid or ester) to form a new C-C bond. For this compound, a Suzuki coupling could introduce a new aryl or vinyl substituent at the C7 position. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. Studies on 2,7-dihalofluorenes have shown that Suzuki-type reactions can proceed effectively. nih.gov The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields with aryl chloride substrates. youtube.com

Buchwald-Hartwig Amination: This powerful method forms a C-N bond by coupling the aryl chloride with an amine. wikipedia.orglibretexts.org This would allow for the synthesis of 2,7-diaminofluorene (B165470) derivatives. However, the presence of the free amino group at the C2 position and the hydroxyl at C9 could complicate the reaction. These groups might coordinate to the palladium catalyst, potentially inhibiting its activity. researchgate.net Therefore, protection of the C2-amino and/or C9-hydroxyl groups may be required prior to the coupling reaction. The development of specialized bulky phosphine ligands has greatly expanded the scope of this reaction to include a wide array of amines and aryl chlorides under milder conditions. youtube.com

Other potential cross-coupling reactions include the Heck reaction (coupling with an alkene), Sonogashira reaction (coupling with a terminal alkyne), and Stille coupling (coupling with an organotin reagent). The success of these reactions would heavily depend on the optimization of catalysts, ligands, and reaction conditions to accommodate the specific functionalities of the substrate.

Table 2: Potential Cross-Coupling Reactions at the C7 Position

| Reaction Name | Coupling Partner | Bond Formed | Potential Application |

| Suzuki-Miyaura | R-B(OH)₂ / R-B(OR)₂ | C-C | Synthesis of 7-aryl or 7-vinyl fluorene derivatives. |

| Buchwald-Hartwig | R₂NH | C-N | Synthesis of 2,7-diaminofluorene derivatives. |

| Heck | Alkene | C-C | Synthesis of 7-alkenyl fluorene derivatives. |

| Sonogashira | Terminal Alkyne | C-C | Synthesis of 7-alkynyl fluorene derivatives. |

Photochemical Reactivity and Excited-State Dynamics of Fluorene Derivatives

Fluorene and its derivatives are well-known for their unique photophysical properties, including strong fluorescence, which makes them valuable in materials science and as biological probes. The photochemical reactivity of 9-fluorenol derivatives is particularly noteworthy.

Upon absorption of UV light, the fluorenol molecule is promoted to an excited state. From this excited state, a key reaction pathway for 9-fluorenols is the heterolytic cleavage of the carbon-oxygen bond at the C9 position. rsc.org This process is highly efficient for many fluorenol derivatives and results in the formation of a stable, cyclically conjugated 9-fluorenyl cation. rsc.org

This photochemical property makes 9-fluorenol-based structures excellent candidates for use as photoremovable protecting groups, often referred to as "caged" compounds. A molecule of interest can be attached to the C9-oxygen, rendering it inactive. Irradiation with light at a specific wavelength then triggers the C-O bond cleavage, releasing the active molecule with high temporal and spatial control. rsc.org The byproducts of this photoreaction are typically inert.

A significant feature of this process is that the product of the photolysis, the fluorenyl cation or subsequent derivatives, is often a strongly fluorescent species, whereas the initial protected compound may be weakly fluorescent. rsc.org This "turn-on" fluorescence provides a convenient method for monitoring the progress of the photorelease. The efficiency and wavelength of the photoreaction can be tuned by the substituents on the fluorene ring system.

Table 3: Key Photochemical Properties of 9-Fluorenol Derivatives

| Property | Description | Consequence/Application |

| Photo-induced C-O Cleavage | Heterolytic cleavage of the C9-O bond upon UV excitation. rsc.org | Formation of a stable 9-fluorenyl cation. |

| Photoremovable Protecting Group | The C9-OH group can be used to "cage" other molecules. rsc.org | Controlled release of bioactive compounds or reagents. |

| Fluorescent Byproduct | The product of photolysis is often highly fluorescent. rsc.org | Allows for real-time monitoring of the release reaction. |

Stereoselectivity and Chiral Induction in Reactions Involving the C9 Center

The C9 carbon of this compound is a prochiral center. This means that while the molecule itself is achiral, the C9 position can become a stereocenter upon appropriate chemical transformation, leading to chiral, enantioenriched fluorene derivatives. Such chiral fluorenes are of significant interest for their applications in asymmetric catalysis and materials science. researchgate.net

There are two primary strategies for introducing chirality at the C9 center:

Asymmetric Reduction: The synthesis of the C9-ol often proceeds via the reduction of the corresponding ketone, 2-amino-7-chloro-9H-fluoren-9-one. The use of a chiral reducing agent (e.g., a borane (B79455) with a chiral ligand) can lead to the enantioselective formation of one enantiomer of the alcohol over the other. The facial selectivity of the hydride attack on the carbonyl is directed by the chiral environment provided by the reagent.

Kinetic Resolution or Asymmetric Derivatization: Starting with the racemic fluorenol, a chiral reagent or catalyst can be used to selectively react with one enantiomer faster than the other. For instance, the partial resolution of a related compound, (+/-)-2-nitro-9-fluorenol, has been achieved by separating its diastereomeric l-menthoxyacetate esters. surrey.ac.uk Modern methods have been developed for the enantioconvergent synthesis of chiral fluorenols, where a racemic starting material is converted into a single enantiomeric product with high yield and enantioselectivity. One such method employs a cooperative catalysis system involving Pd(II) and a chiral norbornene ligand. nih.govrsc.org

The stereochemistry of the substrate itself can direct the stereochemical outcome of a reaction, a principle known as substrate control. In a stereospecific reaction, the stereochemistry of the starting material dictates the stereochemistry of the product. khanacademy.org By employing chiral catalysts, such as a chiral N-triflyl phosphoramide (B1221513), it is possible to achieve highly enantioselective reactions like double Friedel-Crafts alkylations that construct the chiral fluorene framework. nih.gov

Table 4: Strategies for Stereoselective Synthesis at the C9 Center

| Strategy | Description | Example |

| Asymmetric Reduction | Reduction of the C9-ketone precursor using a chiral reducing agent. | CBS (Corey-Bakshi-Shibata) reduction. |

| Kinetic Resolution | Selective reaction of one enantiomer of the racemic C9-ol. | Enantioselective acylation using a chiral catalyst. |

| Enantioconvergent Synthesis | Conversion of a racemic starting material into a single chiral product. | Pd(II)/chiral norbornene catalyzed synthesis from racemic alcohols. nih.govrsc.org |

| Chiral Catalyst Control | Use of a chiral catalyst to direct the formation of a chiral center. | Chiral phosphoramide catalyzed Friedel-Crafts reaction. nih.gov |

Theoretical and Computational Chemistry Studies of 2 Amino 7 Chloro 9h Fluoren 9 Ol

Quantum Chemical Characterization of Electronic Structure

The electronic structure of a molecule dictates its chemical and physical properties. Quantum chemical methods are employed to create a detailed map of electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) has become a primary method for electronic structure calculations in many-electron systems. researchgate.net This approach is used to determine various properties, including total energy, ionization energy, and atomization energy, with a high degree of accuracy. researchgate.net For molecules in the fluorene (B118485) family, DFT is used to solve the Kohn-Sham equation, often employing a linear combination of atomic orbitals (LCAO-MO) approach. researchgate.net

Time-Dependent DFT (TD-DFT) is an extension of DFT used to investigate the excited-state properties of molecules. This is particularly important for understanding the absorption and emission of light, which is a key feature of many fluorene derivatives used in organic electronics. By simulating the UV-vis spectra, TD-DFT can predict the colors and photochemical behavior of these compounds.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. wikipedia.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for predicting the stability and reactivity of a molecule. wikipedia.org A smaller gap generally indicates a less stable and more reactive species. wikipedia.org

In fluorenone and related derivatives, the HOMO-LUMO gap can be "tuned" by adding different functional groups. researchgate.netmissouristate.edu

Electron-withdrawing groups (like the chloro group, -Cl) generally lower the energy of both the HOMO and LUMO, which has the opposite effect, often increasing the gap. researchgate.netmissouristate.edu

The presence of both an amino and a chloro group on the fluorenol backbone of 2-Amino-7-chloro-9H-fluoren-9-ol creates a "push-pull" system, where their competing effects modulate the final electronic properties. This tuning is essential for designing materials with specific conductive properties for applications like organic semiconductors. missouristate.edu

Table 1: Expected Effects of Substituents on Frontier Orbital Energies of a Fluorenol Scaffold

| Substituent | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |

| Amino (-NH2) | Increase | Increase | Decrease |

| Chloro (-Cl) | Decrease | Decrease | Increase |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. youtube.com It helps to identify the regions that are rich in electrons (nucleophilic) and those that are deficient in electrons (electrophilic). researchgate.net In an MEP map, regions of negative potential are typically colored red, indicating areas prone to electrophilic attack, while regions of positive potential are colored blue, indicating areas susceptible to nucleophilic attack. youtube.com

For this compound, an MEP map would be expected to show:

Negative potential (red) around the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group, as these are electronegative atoms with lone pairs of electrons, making them nucleophilic centers.

Positive potential (blue) around the hydrogen atoms of the amino group and the hydroxyl group.

This mapping is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents. youtube.com

Computational Modeling of Reaction Pathways and Mechanisms

Computational modeling allows chemists to simulate chemical reactions, providing a deeper understanding of how they occur. This includes identifying intermediate structures and the energy required to overcome reaction barriers.

Understanding a chemical reaction's mechanism involves identifying the transition state—the highest energy point along the reaction pathway that connects reactants to products. The energy required to reach this state is known as the activation energy. Computational methods can model this pathway and calculate the activation energy, which is essential for predicting reaction rates. For example, computational studies on related fluorenone compounds, such as 1,8-diazafluoren-9-one (B1298732) (DFO), have been used to investigate their reaction mechanisms with amino acids. researchgate.net Similar methodologies could be applied to predict how this compound might react, for instance, in polymerization or functionalization reactions.

Computational studies are vital for determining the thermodynamic properties of molecules and reactions. An extended experimental and computational thermodynamic study has been conducted on 9-fluorenone (B1672902) and 9-fluorenol to evaluate their energetic and structural effects. researchgate.net These studies calculate key parameters like the standard Gibbs free energies of reactions, such as the aerobic oxidation of fluorene. researchgate.net By applying these computational techniques to this compound, researchers can predict its stability and the feasibility of its synthesis routes and subsequent reactions.

Conformational Analysis and Intramolecular Interactions

A key feature expected in the conformational analysis of this molecule is the potential for intramolecular hydrogen bonding. The amino group (-NH₂) and the hydroxyl group (-OH) can both act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as acceptors. Furthermore, the chlorine atom, with its lone pairs of electrons, can also participate as a weak hydrogen bond acceptor.

Computational studies on similar systems, such as substituted aminoalcohols and aminophenols, have shown that intramolecular hydrogen bonds play a significant role in stabilizing specific conformers. arxiv.orgnih.gov In the case of this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl group at position 9 and the amino group at position 2. The likelihood and strength of such an interaction would depend on the rotational barrier of the hydroxyl group and the steric environment created by the fluorene ring. The presence of the electron-donating amino group and the electron-withdrawing chloro group can influence the acidity of the hydroxyl proton and the basicity of the amino nitrogen, thereby modulating the strength of any potential hydrogen bond. arxiv.org

The table below illustrates the expected key dihedral angles that would define the primary conformations of the molecule. These angles are critical in determining the spatial relationship between the functional groups and the fluorene core.

| Dihedral Angle | Description | Expected Influence on Conformation |

| H-O-C9-C9a | Defines the orientation of the hydroxyl hydrogen. | A value near 0° or 180° would be expected to minimize steric hindrance. An orientation pointing towards the amino group might suggest an intramolecular hydrogen bond. |

| H-N-C2-C1 | Defines the orientation of the amino group hydrogens. | Rotation around the C2-N bond will influence the potential for hydrogen bonding with neighboring molecules in a condensed phase. |

| C1-C2-N-H | Defines the planarity of the amino group with the aromatic ring. | A smaller angle would indicate greater conjugation of the nitrogen lone pair with the π-system of the fluorene ring. |

The interaction between the substituents is a critical aspect of the conformational analysis. The amino group at position 2 is a strong electron-donating group, which increases the electron density on the fluorene ring, particularly at the ortho and para positions. Conversely, the chloro group at position 7 is an electron-withdrawing group through induction but a weak deactivator through resonance. These opposing electronic effects would create a unique electronic environment within the molecule, influencing its geometry and intermolecular interactions.

Prediction of Structure-Reactivity Relationships

The reactivity of this compound is intrinsically linked to its electronic structure, which is modulated by the amino, chloro, and hydroxyl substituents. Structure-activity relationship (SAR) studies on related halogenated and aminated aromatic compounds provide a framework for predicting the chemical behavior of this molecule. drugdesign.orgnih.govnih.gov

The amino group at position 2 is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (primarily positions 1 and 3). In contrast, the chloro group at position 7 is a deactivating group, yet it also directs electrophilic attack to the ortho and para positions (positions 6 and 8). The interplay of these two groups suggests a complex reactivity pattern. The strong activating effect of the amino group would likely dominate, making the positions adjacent to it the most susceptible to electrophilic attack.

The hydroxyl group at the 9-position is a key reactive site. It can be protonated in acidic conditions, leading to the formation of a stable fluorenyl cation, which can then undergo nucleophilic substitution reactions. The stability of this cation would be influenced by the substituents on the fluorene ring. The electron-donating amino group would help to stabilize the positive charge, while the electron-withdrawing chloro group would destabilize it.

The following table outlines the predicted effects of the functional groups on the molecule's reactivity:

| Functional Group | Position | Electronic Effect | Predicted Impact on Reactivity |

| Amino (-NH₂) | 2 | Strong electron-donating (resonance), activating | Enhances reactivity towards electrophiles, particularly at positions 1 and 3. Stabilizes carbocation formation at C9. |

| Chloro (-Cl) | 7 | Electron-withdrawing (induction), deactivating | Reduces overall ring reactivity towards electrophiles but directs to positions 6 and 8. Destabilizes carbocation formation at C9. |

| Hydroxyl (-OH) | 9 | Nucleophilic center, can be a leaving group | Site for substitution and elimination reactions. Acidity is influenced by the electronic effects of the ring substituents. |

The presence of both an electron-donating and an electron-withdrawing group on the same aromatic framework can lead to interesting properties, such as enhanced dipole moments and potential for nonlinear optical (NLO) activity, as seen in other substituted aromatic systems. nih.gov

Advanced Computational Techniques (e.g., NBO analysis)

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling Lewis structures. uni-muenchen.deresearchgate.net This analysis provides quantitative insights into donor-acceptor interactions, which are crucial for understanding intramolecular charge transfer, hyperconjugation, and the nature of chemical bonds.

For this compound, an NBO analysis would be invaluable in quantifying the electronic effects discussed in the previous sections. The analysis would likely reveal significant delocalization of the nitrogen lone pair of the amino group into the π-system of the fluorene ring. This would be quantified by a large second-order perturbation theory energy, E(2), for the interaction between the lone pair orbital (LP(N)) and the antibonding π* orbitals of the aromatic ring.

Similarly, the interaction of the chlorine lone pairs with the ring's π* orbitals could be assessed. While chlorine is generally considered an inductive withdrawer, NBO analysis can reveal the extent of its weaker resonance donation.

Key interactions that would be investigated with NBO analysis are summarized in the table below:

| Donor NBO | Acceptor NBO | Type of Interaction | Predicted Significance |

| LP (N) of -NH₂ | π* (C1-C2, C3-C4) | n → π | High E(2) value, indicating strong delocalization and electron donation to the ring. |

| LP (Cl) | π (C6-C7, C8-C8a) | n → π | Moderate E(2) value, quantifying the resonance effect of the chlorine atom. |

| σ (C-H) | σ (C-C) | σ → σ | Hyperconjugative interactions contributing to overall molecular stability. |

| LP (O) of -OH | σ (C9-C9a) | n → σ* | Indicates the electronic influence of the hydroxyl group on the fluorene framework. |

The NBO analysis would also provide natural charges on each atom, offering a more detailed picture of the charge distribution than simpler population analyses. This would highlight the polarization of the C-Cl bond and the charge distribution across the aromatic system due to the competing effects of the amino and chloro substituents. These charge distributions are fundamental to understanding the molecule's electrostatic potential and its interactions with other molecules.

Advanced Analytical Techniques for Characterization of 2 Amino 7 Chloro 9h Fluoren 9 Ol

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for mapping the chemical architecture of a molecule. By probing the interactions of the compound with electromagnetic radiation, detailed information about its functional groups and the connectivity of its atoms can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution.

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to one another. For 2-Amino-7-chloro-9H-fluoren-9-ol, the aromatic protons on the fluorene (B118485) backbone would exhibit characteristic chemical shifts in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. The presence of the electron-donating amino group (-NH₂) and the electron-withdrawing chloro (-Cl) group at positions 2 and 7, respectively, would influence the specific shifts of the adjacent aromatic protons. The proton of the hydroxyl group (-OH) at position 9 and the protons of the amino group would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration. The proton at the 9-position, attached to the same carbon as the hydroxyl group, would also have a distinct chemical shift.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbon atom attached to the hydroxyl group (C9) would resonate at a specific chemical shift, while the carbons bonded to the amino group (C2) and the chlorine atom (C7) would also be clearly identifiable. The remaining aromatic carbons would appear in the typical range for sp²-hybridized carbons.

2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons. COSY experiments would reveal which protons are spin-coupled to each other, helping to assign the signals of the aromatic protons. HSQC would correlate the signals of protons with the signals of the carbons to which they are directly attached, providing unambiguous assignments for the carbon skeleton.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | Aromatic H |

| ~7.6 | d | 1H | Aromatic H |

| ~7.4 | dd | 1H | Aromatic H |

| ~7.2 | s | 1H | Aromatic H |

| ~6.8 | dd | 1H | Aromatic H |

| ~6.7 | d | 1H | Aromatic H |

| ~5.5 | s | 1H | C9-H |

| ~5.0 | s (br) | 1H | OH |

| ~4.0 | s (br) | 2H | NH₂ |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~150 | Aromatic C-NH₂ |

| ~145 | Aromatic C |

| ~140 | Aromatic C |

| ~135 | Aromatic C-Cl |

| ~130 | Aromatic C |

| ~128 | Aromatic C |

| ~125 | Aromatic C |

| ~120 | Aromatic C |

| ~115 | Aromatic C |

| ~110 | Aromatic C |

| ~75 | C9-OH |

Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The N-H stretching vibrations of the primary amine would appear as two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic rings would be observed around 3000-3100 cm⁻¹. The C-N stretching and C-Cl stretching vibrations would be found in the fingerprint region of the spectrum, typically below 1300 cm⁻¹.

Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500-3300 | N-H Stretch | Primary Amine |

| 3600-3200 | O-H Stretch (broad) | Alcohol |

| 3100-3000 | C-H Stretch | Aromatic |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| 1350-1250 | C-N Stretch | Aromatic Amine |

| 850-750 | C-Cl Stretch | Aryl Halide |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The fluorene ring system is a strong chromophore, and the presence of the amino and chloro substituents would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent fluorene molecule. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would likely show multiple absorption bands in the range of 200-400 nm, corresponding to π-π* transitions within the aromatic system.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. Fluorene and its derivatives are often fluorescent. The fluorescence spectrum of this compound would show an emission maximum at a longer wavelength than its absorption maximum (a phenomenon known as the Stokes shift). The quantum yield and lifetime of the fluorescence would be important parameters to characterize the photophysical properties of the compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₃H₁₀ClNO), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of approximately one-third of the molecular ion peak (M+).

Expected HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ (C₁₃H₁₁ClNO)⁺ | 232.0524 |

| [M+H]⁺ (C₁₃H₁₁³⁷ClNO)⁺ | 234.0495 |

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Common fragmentation pathways could include the loss of water from the hydroxyl group, loss of the chlorine atom, or cleavage of the fluorene ring system.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by tandem mass spectrometry. This method is highly suitable for the analysis of this compound, particularly for its quantification in complex matrices and for structural elucidation.

A typical LC-MS/MS analysis of this compound would involve reversed-phase chromatography to separate the analyte from impurities. The separation could be achieved on a C18 or a phenyl-hexyl column, utilizing a mobile phase gradient of acetonitrile (B52724) and water, often with the addition of a small amount of formic acid to facilitate protonation of the amino group and improve peak shape.

Direct analysis of the underivatized compound is feasible. youtube.com However, to enhance sensitivity and chromatographic retention, derivatization of the primary amino group can be performed. Reagents such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) react with the amino group, introducing a bulky, nonpolar moiety that improves reversed-phase retention and ionization efficiency. nih.govmonash.edu

In the mass spectrometer, the protonated molecule [M+H]⁺ would be selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and the resulting product ions analyzed in the third quadrupole (Q3). This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity. nih.gov

Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition (Precursor Ion) | m/z of [M+H]⁺ |

| MS/MS Transition (Product Ion) | To be determined experimentally |

Direct Infusion Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (DI-FT-ICR-MS)

For an unambiguous determination of the elemental composition of this compound, Direct Infusion Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (DI-FT-ICR-MS) is an unparalleled technique. nih.govnih.gov This high-resolution mass spectrometry method provides extremely accurate mass measurements, typically with sub-ppm mass accuracy, allowing for the confident assignment of a molecular formula.

In a DI-FT-ICR-MS experiment, a solution of the compound is directly introduced into the ion source without prior chromatographic separation. The high magnetic field of the FT-ICR instrument enables the resolution of isotopic peaks, further confirming the elemental composition, including the characteristic isotopic pattern of the chlorine atom. This technique is particularly valuable for confirming the successful synthesis of the target compound and for identifying any potential byproducts with high mass accuracy. While no specific studies on this compound using this technique are publicly available, its application to complex mixtures demonstrates its potential for the detailed characterization of this molecule. ufz.de

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) is the workhorse for the separation, purification, and quantification of this compound. Based on methods for similar compounds, a reversed-phase HPLC method would be the most common approach.

A study on the separation of the related compound, 2-amino-9H-fluoren-9-one, utilized a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. nih.gov This methodology provides a strong starting point for developing a robust HPLC method for this compound. The aromatic fluorene core, along with the chloro and amino substituents, will interact with the stationary phase, allowing for separation from starting materials and byproducts. Detection is typically achieved using a UV detector, where the aromatic system of the fluorene ring provides strong chromophores.

Table 2: Suggested HPLC Parameters for this compound

| Parameter | Value |

| Column | Newcrom R1 or equivalent C18/Phenyl-Hexyl |

| Mobile Phase | Acetonitrile:Water:Formic Acid (gradient or isocratic) |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | To be determined (likely in the range of 254-320 nm) |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |

Gas Chromatography (GC) is a high-resolution separation technique, but its application to polar and non-volatile compounds like this compound requires a crucial preliminary step: derivatization. researchgate.netresearchgate.net The presence of the polar amino (-NH2) and hydroxyl (-OH) groups makes the compound non-volatile and prone to thermal degradation at the high temperatures used in GC.

Derivatization chemically modifies these polar functional groups, replacing the active hydrogens with nonpolar protecting groups. A common and effective method for this is silylation. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the amino and hydroxyl groups into their corresponding trimethylsilyl (B98337) (TMS) ethers and amines. This transformation significantly increases the volatility and thermal stability of the molecule, making it amenable to GC analysis.

The derivatized this compound can then be separated on a nonpolar capillary column (e.g., DB-5ms) and detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Table 3: Proposed GC Derivatization and Analysis Protocol

| Step | Procedure |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst |

| Reaction Conditions | Heat sample with reagent at 70-80 °C for 30-60 minutes |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Start at 150 °C, ramp to 300 °C at 10 °C/min |

| Detector | FID or Mass Spectrometer |

Crystallographic Analysis (X-ray Diffraction) for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govyoutube.com Obtaining a single crystal of this compound of suitable quality would allow for its analysis by X-ray diffraction.

The resulting electron density map would reveal the exact bond lengths, bond angles, and conformation of the molecule in the solid state. This information is invaluable for confirming the connectivity of the atoms and understanding the intermolecular interactions, such as hydrogen bonding and pi-stacking, that govern the crystal packing. While specific crystallographic data for this compound is not currently in the public domain, studies on other substituted fluorenyl and heterocyclic compounds have successfully utilized this technique to elucidate their structures. nih.govmdpi.commdpi.com The data obtained would be crucial for computational modeling and for understanding the structure-property relationships of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.